molecular formula C10H10N4O2 B1460904 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-5-amine CAS No. 1092294-05-7

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B1460904
CAS No.: 1092294-05-7
M. Wt: 218.21 g/mol
InChI Key: FYDPWALPOADVMH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-5-amine (CAS: 1092294-05-7) consists of a 1,2,4-triazole ring substituted at the 3-position with a 2,3-dihydro-1,4-benzodioxin moiety and an amine group at the 5-position . Its molecular formula is C10H10N4O2 (MW: 218.21 g/mol).

Applications and Research Context While direct pharmacological data for this compound are sparse, structurally related benzodioxin-containing molecules (e.g., D4476) have demonstrated immunomodulatory activity, particularly in inhibiting T regulatory (Treg) cell differentiation .

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-10-12-9(13-14-10)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDPWALPOADVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092294-05-7
Record name 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-5-amine
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Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-5-amine is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological assays, and research findings that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O2C_{10}H_{10}N_{4}O_{2}, with a molecular weight of approximately 218.21 g/mol. The structure features a triazole ring and a benzodioxin moiety, which are crucial for its biological activity.

Synthesis

The synthesis of triazole derivatives typically involves cyclization reactions of hydrazines with various carbonyl compounds. For this specific compound, methods may include:

  • Condensation Reactions : Reacting aminoguanidine with appropriate carboxylic acids.
  • Cyclization : Utilizing hydrazine derivatives in the presence of acidic or basic catalysts to form the triazole ring.

Antimicrobial Activity

Research indicates that related triazole compounds exhibit varying degrees of antimicrobial activity. For instance:

  • Triazole Derivatives : Compounds similar to this compound have been screened against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at certain concentrations .
CompoundTarget OrganismActivityIC50 (μM)
Triazole AS. aureusActive15
Triazole BE. coliInactiveN/A
3-(2,3-Dihydro...)Bacillus subtilisActiveTBD

Anticancer Properties

In vitro studies have demonstrated that triazole compounds can exhibit cytotoxic effects against various cancer cell lines:

  • Colon Carcinoma : Compounds structurally related to this compound showed IC50 values indicating effective inhibition of cell proliferation in colon cancer models .
Cell LineCompound TestedIC50 (μM)
HCT116 (Colon)Triazole derivative X6.2
T47D (Breast)Triazole derivative Y27.3

Case Studies

Several studies have focused on the biological activity of triazoles:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Antidepressant Effects : Certain triazoles are being explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research indicates that compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-5-amine exhibit significant antifungal properties. Triazole derivatives are known for their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Studies have demonstrated that modifications to the triazole ring can enhance antifungal activity against various strains of fungi, including Candida species and Aspergillus species.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antifungal activity. The results showed that the introduction of a benzodioxin moiety increased the inhibitory effects against Candida albicans compared to standard antifungal agents like fluconazole .

Agricultural Applications

Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides. Triazoles are often used in agricultural chemistry as fungicides due to their effectiveness against a wide range of plant pathogens.

Case Study:
In a field trial conducted by agricultural researchers, a formulation containing this compound was tested against powdery mildew in cucumbers. The results indicated a significant reduction in disease incidence and severity compared to untreated controls .

Materials Science

Polymer Chemistry
The incorporation of triazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of triazoles can also contribute to improved conductivity in organic electronic materials.

Data Table: Properties of Triazole-Based Polymers

PropertyValue
Thermal StabilityDecomposition at 300°C
Mechanical StrengthTensile strength: 50 MPa
Conductivity10^-5 S/m

Comparison with Similar Compounds

Structural Analogs and Heterocyclic Variations

The following table summarizes key structural analogs and their properties:

Compound Name Heterocycle Core Substituents Molecular Weight Reported Activity Reference
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-5-amine 1,2,4-Triazole Benzodioxin (6-position), -NH2 218.21 N/A
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine Pyrazole Benzodioxin (6-position), -NH2, -CH3 at N1 231.25 N/A
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) Imidazole Benzodioxin (6-position), pyridinyl, benzamide 428.45 Treg cell inhibition
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Triazolone Benzodioxin (6-position), nitrothiazole-thioether 379.37 N/A (electrophilic potential)
3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamine Enamine Benzodioxin (6-position), chloro-hydroxy-methoxyphenyl, cyano group 369.82 Building block for drug discovery

Key Differences and Implications

Heterocycle Core
  • Triazole vs. Pyrazoles, however, exhibit greater aromatic stability, which may improve metabolic resistance .
  • Imidazole (D4476 ) : Imidazole-containing D4476 demonstrates specific Treg inhibition, attributed to its planar structure and ability to coordinate metal ions. The triazole core in the target compound lacks this coordination capacity but may offer superior metabolic stability due to reduced susceptibility to oxidative degradation.
Substituent Effects
  • Benzodioxin Positioning: In , a positional isomer with the benzodioxin attached at the 2-position (vs. 6-position in the target compound) is noted. Such variations can drastically alter electronic properties and steric interactions, affecting binding affinity .
  • In contrast, the target compound’s amine group offers nucleophilic reactivity, favoring hydrogen-bond interactions .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (218.21 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol), whereas bulkier analogs like D4476 (428.45 g/mol) may face absorption challenges .
  • Solubility : The amine group in the target compound likely improves aqueous solubility compared to methyl-substituted pyrazoles () or nitro-containing derivatives ().

Preparation Methods

Starting Material Preparation: 2,3-Dihydro-1,4-benzodioxin-6-amine

The synthesis typically begins with 1,4-benzodioxane-6-amine, which serves as the aromatic amine precursor. According to a recent study, this compound can be reacted with acyl halides (e.g., 2-bromoacetyl bromide) under aqueous alkaline conditions with dynamic pH control to yield bromoacetamide intermediates that are crucial for further functionalization.

Formation of 1,2,4-Triazole Core

The 1,2,4-triazole ring system with an amino substituent at the 5-position can be constructed through condensation and cyclization reactions involving hydrazine derivatives or aminoguanidine bicarbonate. One common approach involves the condensation of aminoguanidine bicarbonate with carboxylic acids or their derivatives, leading to 3-amino-1,2,4-triazole derivatives. This method is noted for its simplicity and use of inexpensive starting materials.

Coupling of Benzodioxin Moiety with Triazole

The key step is the linkage of the benzodioxin amine to the triazole ring. This can be achieved via nucleophilic substitution or alkylation reactions using chloromethyl derivatives of triazole. For example, 3-chloromethyl-1,2,4-triazolin-5-one can be synthesized by base-catalyzed cyclization of acyl semicarbazides, followed by chlorination. This chloromethyltriazolinone then undergoes alkylation with benzodioxin-containing amines in polar aprotic solvents such as DMF, using bases like potassium carbonate or N,N-diisopropylethylamine to facilitate the reaction.

Detailed Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1 1,4-benzodioxane-6-amine + 2-bromoacetyl bromide, aqueous alkaline media, pH control Formation of 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide intermediate High yield, controlled pH critical
2 Preparation of 3-chloromethyl-1,2,4-triazolin-5-one via base-catalyzed cyclization of acyl semicarbazide, followed by thionyl chloride treatment Formation of chloromethyl triazolinone intermediate 60-87% yield depending on step
3 Alkylation of benzodioxin amine with 3-chloromethyl-1,2,4-triazolin-5-one in DMF, using potassium carbonate or N,N-diisopropylethylamine as base, room temperature Formation of target compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-5-amine Isolated yields up to 99.7% reported

Alternative and Supporting Synthetic Approaches

  • Thiosemicarbazide Cyclization: Some methods for 1,2,4-triazole derivatives involve cyclization of thiosemicarbazides with acid chlorides in alkaline media to form triazole-3-thiones, which can be further modified. While this is more common for thiol-substituted triazoles, it offers insight into triazole ring construction strategies.

  • Hydrazide and Isothiocyanate Routes: Synthesis of related triazole derivatives has been reported via hydrazide intermediates reacting with alkyl isothiocyanates, followed by cyclization. These methods may be adapted for related triazole amine compounds.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Alkylation with chloromethyl triazolinone Benzodioxin amine, 3-chloromethyl-1,2,4-triazolin-5-one Potassium carbonate or N,N-diisopropylethylamine, DMF Room temperature, 30-60 min High yield, mild conditions Requires preparation of chloromethyl triazolinone
Condensation of aminoguanidine bicarbonate with carboxylic acids Aminoguanidine bicarbonate, carboxylic acids Acid catalyst Reflux or room temp depending on acid Simple, inexpensive reagents May require purification steps
Cyclization of acyl semicarbazides Acyl semicarbazide precursors Base, heat Cyclization under alkaline conditions Efficient ring formation Multi-step preparation of precursors

Research Findings and Notes

  • The alkylation step using 3-chloromethyl-1,2,4-triazolin-5-one is highly efficient, with isolated yields reported up to 99.7% under mild conditions using N,N-diisopropylethylamine as base in DMF.

  • The preparation of the chloromethyl triazolinone intermediate involves a base-catalyzed cyclization of acyl semicarbazides followed by chlorination with thionyl chloride, achieving yields around 60-87%.

  • The benzodioxin amine intermediate is typically prepared via acylation of 1,4-benzodioxane-6-amine with bromoacetyl bromide under controlled pH to avoid side reactions.

  • Alternative synthetic routes for 1,2,4-triazole derivatives provide insights into ring formation and functionalization but may require adaptation for the specific target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation or nucleophilic substitution reactions. For example, triazole derivatives are often prepared by reacting hydrazine derivatives with nitriles or carbonyl compounds under basic or acidic conditions . Optimization involves adjusting parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometry of reagents (e.g., 1:1 molar ratio of amine to electrophile). Evidence from analogous triazole syntheses suggests that microwave-assisted methods can reduce reaction times from hours to minutes while improving yields .
Reaction Condition Typical Range Impact on Yield
Solvent (polar aprotic)DMF, DMSOIncreases reactivity of electrophiles
Temperature80–120°CHigher yields at elevated temps
CatalystK₂CO₃, Et₃NAccelerates deprotonation

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the benzodioxin and triazole moieties. The benzodioxin protons appear as a singlet near δ 4.3–4.5 ppm (OCH₂CH₂O), while triazole protons resonate at δ 7.8–8.2 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₀N₄O₂, [M+H]⁺ = 235.0823). X-ray crystallography (as in ) resolves tautomeric forms, where the triazole ring adopts a planar configuration with dihedral angles <5° relative to the benzodioxin system .

Q. What reaction mechanisms are involved in functionalizing the triazole amine group?

  • Methodological Answer : The 5-amine group undergoes nucleophilic substitution or condensation. For example, coupling with aromatic aldehydes via [5+1] cyclocondensation forms fused heterocycles (e.g., triazolopyridines) under acidic conditions . Thioether formation (e.g., with benzyl thiols) requires activation by oxidizing agents like H₂O₂ to generate sulfoxides or sulfones .

Advanced Research Questions

Q. How can tautomerism in the triazole core influence biological activity, and what analytical methods resolve this?

  • Methodological Answer : The 1H-1,2,4-triazole exists in equilibrium between 3-amine and 5-amine tautomers. Variable-temperature NMR and X-ray diffraction (as in ) distinguish these forms. For instance, crystallographic data show that the 3-phenyl-1,2,4-triazol-5-amine tautomer dominates in the solid state, with hydrogen bonding stabilizing the structure . Tautomeric ratios in solution (e.g., DMSO-d₆) can be quantified using integration of distinct NH peaks in ¹H NMR.

Q. What strategies address contradictions in reported antimicrobial activity data for triazole derivatives?

  • Methodological Answer : Discrepancies may arise from differences in assay protocols (e.g., broth microdilution vs. disk diffusion) or microbial strains. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). highlights structure-activity relationships (SARs): Electron-withdrawing groups (e.g., nitro) on the benzodioxin ring enhance activity against Gram-positive bacteria, while lipophilic substituents improve membrane penetration .

Q. How to design a study evaluating the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like INCHEMBIOL (), which assess abiotic/biotic degradation, partition coefficients (log P), and bioaccumulation. Key steps:

Hydrolysis Stability : Test at pH 3–9 (50°C, 72 hrs) with HPLC monitoring.

Photodegradation : Expose to UV light (λ = 254 nm) in aqueous/organic solvents.

Soil Adsorption : Use batch equilibrium methods (OECD Guideline 106) to measure K₆₀c values.
Data from analogous triazoles suggest moderate persistence (t₁/₂ = 30–60 days) in aerobic soils .

Q. What experimental designs mitigate synthetic byproducts during scale-up?

  • Methodological Answer : Byproducts often arise from incomplete cyclization or oxidation. Implement Design of Experiments (DoE) to optimize parameters:

  • Critical Factors : Temperature, reagent addition rate, pH.
  • Analytical Controls : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation.
    highlights thioether byproducts in triazole syntheses, which are minimized using slow addition of thiol reagents at 0–5°C .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies may stem from polymorphic forms or residual solvents. Use hot-stage microscopy to identify polymorphs, and quantify solubility via shake-flask method (USP <1058>). For example, the benzodioxin group enhances solubility in dichloromethane (log P = 1.8), while the triazole amine improves water solubility at acidic pH (e.g., 2 mg/mL at pH 3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazol-5-amine

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